1-Lauroyl-2-linoleoyl-3-chloropropanediol
Description
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol is a chlorinated glyceride derivative characterized by a central 3-chloropropanediol backbone esterified with lauric acid (C12:0) at the sn-1 position and linoleic acid (C18:2, Δ9,12) at the sn-2 position. Its molecular formula is C33H59ClO4, with a molecular weight of 555.27 g/mol . This compound is classified as a lipid, specifically a chloropropanediol ester, and is utilized in biochemical research, particularly in studies involving lipid metabolism, membrane dynamics, and as a reference standard in chromatography .
Key structural features include:
- Lauroyl group: A saturated medium-chain fatty acid (C12:0) contributing to hydrophobicity.
- Linoleoyl group: A polyunsaturated fatty acid (C18:2) with cis double bonds at Δ9 and Δ12, enhancing conformational flexibility.
- Chlorine atom: Substituted at the sn-3 position, influencing polarity and reactivity.
Commercial availability includes high-purity (>95% HPLC) neat forms, typically stored at +4°C .
Properties
Molecular Formula |
C33H59ClO4 |
|---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
[(2S)-1-chloro-3-dodecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1 |
InChI Key |
RGAKISVWFJQDHD-ONKYHFFOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Transesterification of Glycerol Derivatives
The most widely reported method involves transesterification of glycerol with fatty acid methyl esters (FAMEs) under catalytic conditions. This approach leverages the reactivity of glycerol’s hydroxyl groups with acyl donors:
Base-Catalyzed Transesterification :
A mixture of glycerol, methyl laurate, and methyl linoleate is reacted with sodium methoxide (NaOMe) in anhydrous methanol at 60–80°C for 6–12 hours. The reaction proceeds via nucleophilic acyl substitution, yielding a mixture of mono- and diesters. Selective isolation of the 1,2-diester intermediate is achieved through silica gel chromatography (hexane:ethyl acetate, 9:1).Chlorination Step :
The 1,2-dilauroyl/linoleoyl glycerol intermediate is treated with thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas in dichloromethane at 0–5°C. The chlorination targets the remaining hydroxyl group, forming the 3-chloropropanediol moiety. Excess reagent is removed under reduced pressure, and the crude product is purified via solid-phase extraction (SPE) using C18 and primary secondary amine (PSA) adsorbents.
Key Reaction Parameters :
Sequential Esterification Using Acid Chlorides
An alternative pathway employs fatty acid chlorides for stepwise esterification:
Protection of Glycerol :
Glycerol’s primary hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups. The tertiary hydroxyl is then esterified with lauroyl chloride in pyridine at room temperature.Deprotection and Second Esterification :
The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF), exposing the secondary hydroxyl for linoleoyl chloride coupling.Chlorination :
The remaining hydroxyl group is chlorinated via reaction with phosphorus pentachloride (PCl₅) in dry diethyl ether, yielding the final product.
Advantages :
- Higher regioselectivity (>85% for 1,2-diester formation).
- Reduced side products compared to transesterification.
Optimization Strategies for Scalable Synthesis
Solvent and Catalyst Screening
Comparative studies of solvents (toluene vs. THF) and catalysts (lipases vs. chemical bases) reveal:
Purification Techniques
Crude product purity is enhanced through:
- Solid-Phase Extraction (SPE) : PSA/C18 cartridges remove free fatty acids and partial esters.
- Preparative HPLC : C18 columns with acetonitrile/2-propanol gradients resolve diastereomers (95–98% purity).
Analytical Characterization
Chromatographic Profiling
UHPLC-MS/MS parameters for quality control:
Structural Confirmation
- NMR Spectroscopy :
Applications in Scientific Research
Material Science
- Surfactant precursor for chlorinated lipid-based nanoparticles.
Chemical Reactions Analysis
Types of Reactions: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of lauric acid and linoleic acid.
Reduction: Formation of 1-lauroyl-2-linoleoyl-3-propanediol.
Substitution: Formation of 1-lauroyl-2-linoleoyl-3-hydroxypropanediol or 1-lauroyl-2-linoleoyl-3-aminopropanediol.
Scientific Research Applications
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes like lipases, leading to the release of lauric acid and linoleic acid, which have various biological effects .
Comparison with Similar Compounds
rac-1,2-Dilinoleoyl-3-chloropropanediol
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol
- Structure: Oleoyl (C18:1, Δ9) at sn-1 and linoleoyl at sn-2.
- Molecular formula : C39H69ClO4; molecular weight: 621.41 g/mol (estimated from analogs).
- Key differences: Oleoyl’s single double bond provides intermediate fluidity between lauroyl and linoleoyl. Applications: Used to model lipid oxidation kinetics in food chemistry .
Deuterated Analogs (e.g., rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol-d5)
- Structure : Incorporates deuterium atoms at specific positions (e.g., C1 and C3 of glycerol backbone).
- Molecular formula : C33H54D5ClO4; molecular weight: ~560.3 g/mol .
- Key differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated from analogous structures.
Table 2: Commercial Availability and Pricing (Selected Examples)
Q & A
Q. What laboratory methods are recommended for synthesizing rac-1-Lauroyl-2-linoleoyl-3-chloropropanediol?
Methodological Answer: The synthesis typically involves a multi-step esterification process. First, glycerol is selectively chlorinated at the 3-position using thionyl chloride under anhydrous conditions. Next, lauroyl (C12:0) and linoleoyl (C18:2) groups are introduced via acyl chloride reactions in a controlled stoichiometric ratio. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the racemic mixture. Critical parameters include maintaining anhydrous conditions, temperature control (0–4°C for chlorination, 25°C for acylation), and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR to verify acyl chain positions and chlorine substitution (e.g., δ 4.1–4.3 ppm for glycerol backbone protons, δ 170–175 ppm for ester carbonyls) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]: ~665.4 Da) and isotopic patterns indicative of chlorine .
- Fatty Acid Composition Analysis: Transesterify the compound with methanol/HSO, extract methyl esters, and analyze via gas chromatography-mass spectrometry (GC-MS) to quantify lauroyl and linoleoyl content against pharmacopeial standards .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential vapor release during synthesis .
- Waste Disposal: Chlorinated organic waste must be segregated and treated via incineration or approved hazardous waste facilities .
- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of rac-1-Lauroyl-2-linoleoyl-3-chloropropanediol influence its biological interactions?
Methodological Answer: The racemic mixture allows comparison of enantiomer-specific effects. To investigate:
- Chiral Separation: Use chiral HPLC (e.g., Chiralpak IC column, n-hexane/isopropanol mobile phase) to isolate (R)- and (S)-enantiomers .
- Enzymatic Assays: Test each enantiomer’s affinity for lipid-metabolizing enzymes (e.g., pancreatic lipase) via fluorescence-based activity assays. Differences in or values indicate stereoselectivity .
- In Silico Docking: Perform molecular dynamics simulations to compare binding poses of enantiomers with enzyme active sites (e.g., using AutoDock Vina) .
Q. How can computational strategies predict the reactivity and stability of this compound in biological systems?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model hydrolysis pathways of the chlorinated group. Calculate activation energies for nucleophilic substitution (e.g., water or glutathione interactions) .
- Reaction Path Search: Apply the artificial force-induced reaction (AFIR) method to identify low-energy intermediates and transition states, predicting degradation products .
- Machine Learning: Train models on existing chlorinated lipid datasets to predict metabolic half-life or bioaccumulation potential .
Q. How can researchers resolve contradictions in experimental data regarding metabolic pathways?
Methodological Answer:
- Cross-Validation: Combine in vitro (e.g., liver microsome assays) and in vivo (rodent models) studies to confirm metabolite identification via LC-MS/MS .
- Isotope Labeling: Synthesize C-labeled analogs to track chloropropanediol’s fate in metabolic networks .
- Feedback Loops: Integrate experimental data (e.g., unexpected metabolites) into computational models to refine reaction path predictions iteratively .
Q. What experimental designs optimize the study of this compound’s antimicrobial properties?
Methodological Answer:
- Dose-Response Curves: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays (CLSI guidelines). Include monolaurin controls to isolate chlorination effects .
- Biofilm Inhibition: Use crystal violet staining to quantify biofilm biomass reduction under varying concentrations .
- Synergy Studies: Combine with conventional antibiotics (e.g., penicillin) and calculate fractional inhibitory concentration (FIC) indices to identify synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
